Lisaftoclax

Catalog No.
S3316955
CAS No.
2180923-05-9
M.F
C45H48ClN7O8S
M. Wt
882.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lisaftoclax

CAS Number

2180923-05-9

Product Name

Lisaftoclax

IUPAC Name

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Molecular Formula

C45H48ClN7O8S

Molecular Weight

882.4 g/mol

InChI

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)/t36-/m0/s1

InChI Key

FNBXDBIYRAPDPI-BHVANESWSA-N

SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9

Canonical SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9

Isomeric SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@H]7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9

Description

The exact mass of the compound Bcl-2/Bcl-xl inhibitor 1 is 881.2973604 g/mol and the complexity rating of the compound is 1690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lisaftoclax, also known as APG-2575, is a novel, orally bioavailable compound that selectively inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). This compound is designed to induce apoptosis in cancer cells by disrupting the protective mechanisms that allow these cells to evade programmed cell death. Lisaftoclax has shown promising results in clinical trials for various hematologic malignancies, particularly chronic lymphocytic leukemia and small lymphocytic lymphoma, demonstrating both safety and efficacy profiles that warrant further investigation .

Lisaftoclax operates primarily through its interaction with the BCL-2 protein. The compound binds selectively to BCL-2 with an inhibition constant (Ki) of less than 0.1 nanomolar, effectively disrupting the BCL-2:BIM complex that is crucial for maintaining cell survival . This disruption leads to a loss of mitochondrial membrane potential and activates pro-apoptotic pathways, culminating in cell death. The chemical structure of lisaftoclax includes various functional groups that facilitate its binding affinity and selectivity towards BCL-2, enhancing its therapeutic potential against malignancies characterized by high BCL-2 expression .

In preclinical studies, lisaftoclax demonstrated robust antitumor activity across multiple cancer models. It has been particularly effective in inducing apoptosis in B-cell malignancies where BCL-2 plays a critical role in tumor survival. Clinical trials have reported significant objective response rates among patients with relapsed or refractory chronic lymphocytic leukemia and small lymphocytic lymphoma, with partial responses observed in a majority of participants . The compound's unique pharmacokinetic profile allows for rapid clearance of malignant cells while minimizing the risk of tumor lysis syndrome, a common complication associated with other BCL-2 inhibitors like venetoclax .

The synthesis of lisaftoclax involves several key steps that focus on creating a compound with high selectivity for BCL-2. While specific synthetic routes are proprietary and not fully disclosed in public literature, it generally includes:

  • Formation of Core Structure: Initial synthesis often begins with the creation of a core scaffold that mimics the BH3 domain of pro-apoptotic proteins.
  • Functionalization: Various functional groups are introduced to enhance binding affinity and selectivity towards BCL-2.
  • Purification: The final product undergoes purification processes such as chromatography to ensure high purity levels suitable for clinical use.

The precise details of these methods may vary based on ongoing research and development efforts by pharmaceutical companies .

Lisaftoclax is primarily being investigated for its application in treating hematologic malignancies, particularly those characterized by overexpression of BCL-2. Clinical trials are ongoing to evaluate its effectiveness against:

  • Chronic lymphocytic leukemia
  • Small lymphocytic lymphoma
  • Other hematologic malignancies

Interaction studies have indicated that lisaftoclax does not exhibit significant drug-drug interactions when administered alongside other treatments such as ibrutinib. This compatibility suggests that it may be used in combination therapies without compromising efficacy or safety profiles . Further pharmacokinetic studies are necessary to fully understand its interactions with other medications commonly used in oncology.

Lisaftoclax belongs to a class of drugs known as BCL-2 inhibitors, which includes several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameSelectivityFDA ApprovalKey Characteristics
VenetoclaxHighYesFirst FDA-approved BCL-2 inhibitor; associated with tumor lysis syndrome; requires ramp-up dosing.
NavitoclaxModerateNoTargets multiple BCL family proteins; associated with thrombocytopenia; limits its use.
ObatoclaxLowNoNon-selective; targets multiple anti-apoptotic proteins but less effective than selective inhibitors.
LisaftoclaxVery HighNoSelective for BCL-2; shows promise in clinical trials without significant adverse effects like tumor lysis syndrome.

Lisaftoclax's unique selectivity and favorable safety profile distinguish it from other compounds in this class, making it a compelling candidate for further clinical development .

XLogP3

7.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

881.2973604 g/mol

Monoisotopic Mass

881.2973604 g/mol

Heavy Atom Count

62

UNII

OSL3FEZ1IF

Dates

Modify: 2023-07-26

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